4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound with a quinoline core structure This compound is characterized by the presence of a bromophenyl sulfonyl group, a fluorine atom, and a piperidinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, introduction of the bromophenyl sulfonyl group, and the addition of the piperidinylcarbonyl group. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the quinoline core and the bromophenyl sulfonyl group.
Nucleophilic substitution: Introduction of the fluorine atom can be achieved through nucleophilic substitution reactions.
Amide formation: The piperidinylcarbonyl group is typically introduced through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Scientific Research Applications
4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The bromophenyl sulfonyl group and the fluorine atom can interact with various enzymes and receptors, modulating their activity. The piperidinylcarbonyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl sulfonyl group, fluorine atom, and piperidinylcarbonyl group makes it distinct from other similar compounds .
Properties
IUPAC Name |
[4-(4-bromophenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c22-14-4-7-16(8-5-14)29(27,28)20-17-12-15(23)6-9-19(17)24-13-18(20)21(26)25-10-2-1-3-11-25/h4-9,12-13H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLWAIJKFYLBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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